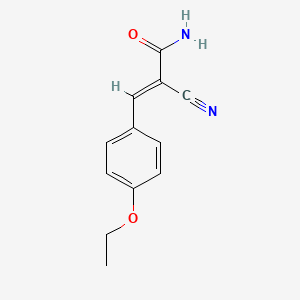

2-cyano-3-(4-ethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H2,14,15)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVCLCDZCHMRCV-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Alkoxy vs. Hydroxy Groups

- 2-Cyano-3-(4-methoxyphenyl)acrylamide: Replacing ethoxy with methoxy (–OCH₃) increases polarity slightly but reduces steric bulk. Derivatives like N-(4-(N-carbamimidoylsulfamoyl)phenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (2b, m.p. 244–246°C) exhibit enhanced hydrogen bonding due to the sulfonamide group, improving antimicrobial activity .

Heterocyclic Substituents

- Thiazole Derivatives: (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide (MFCD00993392) introduces a thiazole ring, which enhances π-π stacking and electronic interactions. The thiazole’s nitrogen atoms may facilitate coordination with metal ions in enzymatic active sites .

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Substituents: (2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide features a nitro (–NO₂) group, which is strongly electron-withdrawing. This may stabilize the acrylamide’s conjugated system and enhance reactivity in nucleophilic additions .

- Dimethylamino Substituents: (2E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide includes a dimethylamino (–N(CH₃)₂) group, increasing electron density and solubility in polar solvents. Such modifications are beneficial for targeting receptors like kinases .

Physical and Spectroscopic Properties

- Thiazole and quinoline hybrids exhibit lower solubility due to increased molecular rigidity .

- Thermal Stability: Higher melting points in quinoline derivatives (e.g., 260–262°C for 11a) suggest stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to methylthio analogs (156–157°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-3-(4-ethoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Knoevenagel condensation. For example, a mixture of cyanoacetamide derivatives and substituted benzaldehydes is refluxed in toluene with piperidine and acetic acid as catalysts. Reaction completion is monitored via TLC, and the product is recrystallized for purification . Ethanol with piperidine can also be used as a solvent system, with shorter reflux times (3 hours vs. 5–6 hours in toluene), affecting crystallinity and purity .

- Key Variables : Solvent polarity (toluene vs. ethanol), catalyst ratio (piperidine/acetic acid), and recrystallization solvents (e.g., benzene:ethyl acetate 4:1) significantly impact yield (70–85%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- NMR : H and C NMR verify acrylamide backbone and substituent positions .

- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and crystal packing, as demonstrated for structurally similar ethyl 2-cyano-3-(4-methylphenyl)acrylate .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antioxidant, anti-inflammatory) evaluated for this compound?

- Assays :

- In vitro antioxidant : DPPH/ABTS radical scavenging assays measure electron-donating capacity. Phenolic substitutions enhance activity due to redox-active hydroxyl groups .

- In vivo anti-inflammatory : Carrageenan-induced rat paw edema models assess inhibition of inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation in large-scale synthesis?

- Approach :

- Factorial design : Test variables like temperature, solvent polarity, and catalyst concentration systematically .

- Process control : Monitor intermediates via HPLC to minimize side reactions (e.g., hydrolysis of the cyano group) .

- Case Study : Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate synthesis achieved higher purity using EDCI/DMF coupling, avoiding toluene reflux .

Q. How to resolve contradictions in bioactivity data across studies (e.g., variable IC values)?

- Strategies :

- Standardize assays : Control variables like cell line selection (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and solvent (DMSO concentration ≤0.1%) .

- Comparative SAR : Test analogs with varying substituents (e.g., ethoxy vs. methoxy groups) to isolate structure-activity relationships .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Tools :

- Molecular docking : Predict binding affinity to targets like NF-κB or COX-2 using software (e.g., AutoDock Vina) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant applications .

Q. How to investigate the compound’s stability under physiological conditions for drug development?

- Methods :

- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .

- Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites .

Key Recommendations

- For SAR studies : Prioritize substitutions at the 4-position of the phenyl ring, as electron-donating groups (e.g., ethoxy) enhance antioxidant activity .

- For industrial collaboration : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.